molecular formula C24H21NO2 B298491 4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

Cat. No. B298491
M. Wt: 355.4 g/mol
InChI Key: VETXTVBCJVYCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as spirooxindole and has been synthesized using different methods. The aim of

Mechanism of Action

The mechanism of action of spirooxindole is not fully understood. However, it has been suggested that spirooxindole may act by inhibiting the activity of enzymes involved in various biological processes, including cell growth and proliferation. It has also been suggested that spirooxindole may act by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Spirooxindole has been found to have various biochemical and physiological effects. In vitro studies have shown that spirooxindole can induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and inhibit the growth of microorganisms. In vivo studies have shown that spirooxindole can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

Spirooxindole has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which makes it readily available for research. Another advantage is that it has been found to have potential applications in various fields. However, one limitation is that the mechanism of action of spirooxindole is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for spirooxindole research. One direction is to study the mechanism of action of spirooxindole in more detail. Another direction is to explore the potential applications of spirooxindole in other fields, such as material science. Additionally, more studies are needed to determine the safety and efficacy of spirooxindole in vivo.

Synthesis Methods

The synthesis of spirooxindole can be achieved using different methods, including the one-pot three-component reaction, the multicomponent reaction, and the microwave-assisted synthesis. The one-pot three-component reaction involves the reaction of isatin, substituted aniline, and cyclohexanone in the presence of a catalyst. The multicomponent reaction involves the reaction of isatin, substituted aniline, and acetylene, while the microwave-assisted synthesis involves the reaction of isatin, substituted aniline, and cyclohexanone in the presence of a microwave.

Scientific Research Applications

Spirooxindole has been found to have potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, spirooxindole has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. In organic chemistry, spirooxindole has been used as a building block for the synthesis of various compounds. In material science, spirooxindole has been used as a precursor for the synthesis of nanoparticles.

properties

Product Name

4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

4-(3-methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C24H21NO2/c1-14-6-5-9-16(12-14)25-22(26)20-17-10-11-18(21(20)23(25)27)24(17)13-19(24)15-7-3-2-4-8-15/h2-12,17-21H,13H2,1H3

InChI Key

VETXTVBCJVYCHS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5C6=CC=CC=C6

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5C6=CC=CC=C6

Origin of Product

United States

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